H-Lys-Tyr-Glu-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7/c21-10-2-1-3-14(22)18(28)24-16(11-12-4-6-13(25)7-5-12)19(29)23-15(20(30)31)8-9-17(26)27/h4-7,14-16,25H,1-3,8-11,21-22H2,(H,23,29)(H,24,28)(H,26,27)(H,30,31)/t14-,15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSGAWRCZECIQ-JYJNAYRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H Lys Tyr Glu Oh and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies
SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support (resin) bachem.com. This method simplifies purification by allowing excess reagents and by-products to be removed through washing steps bachem.com. The two dominant strategies in SPPS are Fmoc-based and Boc-based synthesis.
Fmoc-Based Synthesis Approaches
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is widely adopted due to its mild deprotection conditions, typically using a base like piperidine (B6355638) biosynth.comnih.gov. This orthogonality allows for the selective removal of the N-terminal Fmoc group without affecting acid-labile side-chain protecting groups biosynth.comnih.gov. For H-Lys-Tyr-Glu-OH, this approach requires Fmoc-protected amino acids with appropriate side-chain protection.
Lysine (B10760008) (Lys): The ε-amino group of lysine must be protected. Fmoc-Lys(Boc)-OH is a common derivative, where the Boc (tert-butyloxycarbonyl) group on the side chain is removed by trifluoroacetic acid (TFA) during the final cleavage step peptide.comchempep.com. Other protecting groups for lysine's side chain include Alloc, Dde, ivDde, Mtt, and Trt, each offering different orthogonality peptide.comsigmaaldrich.com.
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is typically protected to prevent side reactions. The tert-butyl (tBu) ether is a frequently used protecting group for tyrosine in Fmoc chemistry, as it is stable during synthesis and removed during the final cleavage with TFA peptide.comiris-biotech.denih.gov. Other options include benzyl (B1604629) (Bzl) ethers, though they can be partially removed by TFA, making them more suitable for fragment synthesis peptide.com.
Glutamic Acid (Glu): The carboxylic acid group on the side chain of glutamic acid is usually protected as an ester. The tert-butyl ester (OtBu) is standard in Fmoc/tBu chemistry, being removed by TFA during cleavage iris-biotech.depeptide.com. For selective deprotection, 2-phenylisopropyl (2-PhiPr) or allyl (All) esters can be employed iris-biotech.de.
Coupling reagents such as HATU, HCTU, COMU, HBTU, and PyBOP are commonly used to form peptide bonds efficiently researchgate.netsigmaaldrich.compeptide.comluxembourg-bio.commerckmillipore.com. These reagents activate the carboxyl group of the incoming amino acid, facilitating its reaction with the free amino group on the resin-bound peptide sigmaaldrich.commerckmillipore.com.
Boc-Based Synthesis Approaches
The Boc (tert-butyloxycarbonyl) strategy relies on acid-labile protection for both the α-amino group and side chains biosynth.comchempep.com. The Boc group is typically removed using strong acids like TFA, and side-chain protecting groups are often benzyl (Bn) or similar acid-labile groups biosynth.comchempep.com. While effective, the Boc strategy is generally less orthogonal than Fmoc/tBu, as both Boc and benzyl groups are acid-sensitive biosynth.com.
Lysine (Lys): In Boc chemistry, lysine side-chain protection can be achieved using groups like 2-chlorobenzyloxycarbonyl (2-Cl-Z) or benzyloxycarbonyl (Z) peptide.com. These are removed under strong acidic conditions, such as HF cleavage peptide.com.
Tyrosine (Tyr): For Boc chemistry, tyrosine side chains can be protected with benzyl (Bzl) ethers or more acid-stable groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl) or 2-bromobenzylcarbonate (2-BrZ), which are removed during HF cleavage peptide.com.
Glutamic Acid (Glu): Glutamic acid side chains are typically protected as benzyl esters (OBzl) in Boc chemistry, which are removed by strong acids biosynth.compeptide.com.
The Boc strategy often employs reagents like DCC/HOBt or HBTU for coupling peptide.comchempep.com. Final cleavage and deprotection usually require strong acids like anhydrous hydrogen fluoride (B91410) (HF) biosynth.com.
Considerations for Side-Chain Protection and Deprotection
The choice of side-chain protecting groups is critical for the successful synthesis of this compound. Orthogonality, the ability to remove one protecting group without affecting others, is paramount biosynth.comiris-biotech.depeptide.com.
Lysine: The ε-amino group of lysine requires robust protection. Common Fmoc-compatible groups include Boc (removed by TFA), Alloc (removed by Pd catalyst), Dde/ivDde (removed by hydrazine), and Mtt/Mmt (removed by mild acid) peptide.comsigmaaldrich.com. Boc is the most widely used due to its balance of stability and ease of deprotection during final cleavage chempep.com.
Tyrosine: The phenolic hydroxyl group of tyrosine is typically protected as a tert-butyl ether (tBu) in Fmoc chemistry, which is stable to piperidine but cleaved by TFA peptide.comiris-biotech.de. Benzyl ethers (Bzl) are also used but can be partially cleaved by TFA, making them more suitable for fragment synthesis peptide.com.
Glutamic Acid: The γ-carboxyl group of glutamic acid is commonly protected as a tert-butyl ester (OtBu) in Fmoc chemistry, removed by TFA iris-biotech.depeptide.com. For selective deprotection, 2-phenylisopropyl (O-2-PhiPr) or allyl (OAll) esters can be utilized iris-biotech.de.
Table 1: Common Side-Chain Protecting Groups and Deprotection Conditions in Fmoc SPPS
| Amino Acid | Side Chain Functional Group | Common Protecting Group | Deprotection Reagent/Conditions | Stability to Fmoc Deprotection (Piperidine) |
| Lysine | Amine (ε-NH₂) | Boc | TFA (e.g., 95% TFA/TIS/H₂O) | Stable |
| Alloc | Pd(0) catalyst | Stable | ||
| Dde | Hydrazine (2-4% in DMF) | Stable | ||
| Tyrosine | Hydroxyl (-OH) | tBu | TFA (e.g., 95% TFA/TIS/H₂O) | Stable |
| Bzl | TFA (partial removal), HF | Stable | ||
| Glutamic Acid | Carboxylic Acid (-COOH) | OtBu | TFA (e.g., 95% TFA/TIS/H₂O) | Stable |
| O-2-PhiPr | 1% TFA/DCM | Stable | ||
| OAll | Pd(0) catalyst | Stable |
Resin Selection and Loading Optimization
The choice of resin is crucial for efficient SPPS. Wang resin is a common choice for Fmoc chemistry, yielding peptides with a C-terminal carboxylic acid altabioscience.com. Rink Amide MBHA resin is used for synthesizing C-terminal amides creative-peptides.comsigmaaldrich-jp.com. The loading capacity of the resin, expressed in mmol/g, indicates the number of reactive sites per gram of resin. Higher loading capacities can increase efficiency for larger scales, but lower loading capacities (e.g., 0.5-0.7 mmol/g) are often recommended for longer or more challenging sequences to minimize aggregation and improve crude purity altabioscience.combiotage.com. For instance, synthesizing a 18-amino acid peptide on a low-loading resin (0.7 mmol/g) showed better crude purity compared to higher loading biotage.com. ChemMatrix® resins, with their hydrophilic and high-swelling properties, can also be advantageous for difficult sequences biotage.com.
Solution-Phase Peptide Synthesis (LPPS) Techniques
Solution-phase peptide synthesis (LPPS) involves carrying out reactions in solution, offering advantages for large-scale synthesis and purification of intermediates bachem.comcreative-peptides.com. While it can be more labor-intensive than SPPS, it allows for easier characterization of intermediates.
Fragment Condensation Approaches
Fragment condensation is a key LPPS strategy where smaller peptide fragments are synthesized and then coupled together to form the final peptide peptide.com. For this compound, this could involve synthesizing dipeptides like H-Lys-Tyr-OH and coupling it with protected Glu-OH, or synthesizing H-Lys-OH and coupling it with a protected Tyr-Glu-OH fragment. This approach can be beneficial for long or difficult sequences, as it allows for purification of intermediates and can reduce the risk of racemization compared to stepwise addition of single amino acids in solution. The choice of protecting groups and coupling reagents is critical to ensure efficient fragment coupling and minimize side reactions. For example, Boc-Lys(Fmoc)-OH can be used to prepare protected peptide fragments for fragment coupling in Boc chemistry peptide.com.
Yield and Purity Considerations in Solution Synthesis
In solution-phase peptide synthesis, achieving high yield and purity is paramount, and it is influenced by several factors, including the peptide sequence itself, the choice of coupling reagents, reaction times, and the efficiency of deprotection steps gyrosproteintechnologies.combiotage.comcsbio.com. For a tripeptide like this compound, while generally less complex than longer peptides, sequence-specific challenges can still arise. For instance, the presence of charged amino acids like Lysine (Lys) and Glutamic Acid (Glu), and the phenolic hydroxyl group of Tyrosine (Tyr), can influence solubility and reactivity bitesizebio.com.
Chemoenzymatic Synthesis Routes
Chemoenzymatic peptide synthesis offers a "clean and mild procedure" compared to conventional chemical synthesis, often avoiding complex protection-deprotection steps and harsh reaction conditions nih.govpsu.edunih.gov. This approach utilizes enzymes, such as proteases or engineered variants, to catalyze stereoselective peptide bond formation nih.govnih.govqyaobio.comfrontiersin.org. Enzymes like α-chymotrypsin, trypsin, and lipases have been employed in peptide synthesis psu.eduqyaobio.com. Engineered proteases, developed through techniques like site-directed mutagenesis, can enhance catalytic activity, stability, and selectivity qyaobio.com.
While chemoenzymatic methods offer advantages in terms of mild conditions and reduced racemization, challenges remain, particularly in synthesizing longer or more complex peptides due to a lack of complete understanding of enzymatic mechanisms and difficulties in optimizing reaction conditions like pH and temperature nih.govnih.gov. However, advances in recombinant enzyme production, substrate mimetics, and optimized reaction media (e.g., frozen aqueous media, ionic liquids) are broadening the scope of chemoenzymatic peptide synthesis nih.govnih.gov. For a tripeptide like this compound, specific enzymes could potentially be employed to catalyze the formation of the Lys-Tyr and Tyr-Glu bonds, offering a stereoselective and efficient route.
Advanced Coupling Reagents and Strategies in Peptide Bond Formation
The formation of a peptide bond requires the activation of a carboxylic acid group to react with an amine group. This process is typically facilitated by coupling reagents rsc.orgwikipedia.orgbachem.com. A wide array of coupling reagents has been developed, each with varying effectiveness and potential for side reactions like racemization uni-kiel.dewikipedia.orgbachem.comresearchgate.netglobalresearchonline.netpeptide.com.
Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization gyrosproteintechnologies.comrsc.orguni-kiel.dewikipedia.orgbachem.comresearchgate.netglobalresearchonline.netpeptide.com. More advanced reagents, such as uronium and phosphonium (B103445) salts, have also gained significant popularity. Examples include:
Aminium/Uronium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) bachem.comresearchgate.netpeptide.com. These are known for their high efficiency and low racemization, especially when used with additives like HOBt gyrosproteintechnologies.combachem.comresearchgate.netpeptide.com.
Phosphonium Salts: Including BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) researchgate.net.
The choice of coupling reagent and strategy is crucial for ensuring efficient bond formation, minimizing epimerization, and achieving high yields and purity, particularly when dealing with sterically hindered amino acids or sequences prone to side reactions gyrosproteintechnologies.comuni-kiel.debachem.comresearchgate.netglobalresearchonline.net. For instance, reagents like HATU and HOAt are effective for coupling N-methyl-amino acids, which can be challenging with HOBt-based reagents bachem.com.
Purification and Isolation Techniques
Following synthesis, the crude peptide mixture contains the desired product along with various impurities, such as deletion sequences, incompletely deprotected sequences, and side-reaction products gyrosproteintechnologies.commblintl.com. Effective purification is essential to obtain a pure this compound product.
Preparative Chromatography (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for peptide purification wikipedia.orgmblintl.combachem.compeptide.combio-works.comgoogle.comphmethods.netknauer.netwaters.comspringernature.com. Preparative HPLC utilizes larger columns and higher flow rates compared to analytical HPLC to process larger quantities of material peptide.comknauer.net. The separation principle is based on the hydrophobic interaction between the peptide and the stationary phase, typically octadecylsilane (B103800) (C18) columns google.comphmethods.net.
The process involves optimizing parameters such as the gradient, flow rate, and mobile phase composition on an analytical column before scaling up to a preparative system peptide.comknauer.net. Linear scale-up principles are applied to transfer the method to larger columns, ensuring predictable and reproducible purification peptide.comknauer.netwaters.com. Fractions containing the desired peptide are collected based on retention time and purity, and then typically lyophilized to obtain the solid product peptide.com. RP-HPLC is highly effective for separating closely related molecules and impurities, achieving purities often exceeding 99% gyrosproteintechnologies.compeptide.combio-works.comknauer.net.
Countercurrent Chromatography
Countercurrent Chromatography (CCC) is a liquid-liquid separation technique that does not rely on solid supports, making it advantageous for purifying sensitive biomolecules like peptides researchgate.netmdpi.comnews-medical.netwikipedia.org. CCC operates on the principle of partitioning compounds between two immiscible liquid phases researchgate.netmdpi.comwikipedia.org. Its advantages include high load capacity, low solvent consumption, and easy scalability mdpi.com.
CCC can be employed for the preparative separation of peptides, often utilizing aqueous two-phase systems or pH-zone-refining modes for biological purifications researchgate.netbenthamdirect.com. By carefully selecting the solvent system and optimizing parameters, CCC can achieve efficient separation of peptides from complex mixtures, preserving their bioactivity researchgate.netnews-medical.net. While RP-HPLC is more common, CCC offers an orthogonal purification strategy that can complement HPLC, especially for challenging separations or when avoiding solid supports is desired researchgate.netnews-medical.net.
Analytical Characterization of Synthetic Products
After synthesis and purification, rigorous analytical characterization is essential to confirm the identity, sequence, and purity of the synthesized this compound. Several techniques are commonly employed:
Mass Spectrometry (MS): MS, particularly electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF), is a primary tool for confirming the molecular weight and sequence of peptides springernature.comijsra.netresolvemass.cabiopharmaspec.com. High-resolution MS/MS can provide detailed sequence information and identify post-translational modifications or impurities ijsra.netbiopharmaspec.com.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC, typically RP-HPLC, is used to assess the purity of the final product. Purity is determined by the area of the main peak relative to the total area of all peaks detected, usually by UV absorbance bachem.comresolvemass.ca.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including atomic-level data on peptide folding and conformational dynamics, which can further confirm the identity and integrity of the peptide ijsra.netresolvemass.ca.
Amino Acid Analysis (AAA): AAA involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified, typically by chromatography bachem.comresolvemass.caopenstax.orglibretexts.orgbiosyn.comnih.gov. This method verifies the amino acid composition and can be used to calculate the peptide's yield bachem.comopenstax.orgbiosyn.com.
These analytical techniques collectively ensure that the synthesized this compound meets the required specifications for identity, purity, and composition.
Mass Spectrometry (e.g., LC-MS, MALDI-TOF) for Identity and Purity Confirmation
Mass spectrometry (MS) is a powerful analytical technique widely employed for the characterization of synthetic peptides, providing information on their molecular weight, identity, and purity nih.govvicihealthsciences.comnih.govwaters.com. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are particularly valuable.
LC-MS: This hyphenated technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is effective for analyzing complex mixtures, separating peptide components, and identifying impurities vicihealthsciences.comnih.gov. LC-MS can determine the molecular weight of the target peptide and confirm its sequence through tandem mass spectrometry (MS/MS) fragmentation analysis vicihealthsciences.comwaters.combiopharmaspec.com. The MS/MS approach fragments the peptide ions, and the masses of these fragments can be used to deduce the amino acid sequence, thereby verifying the identity of this compound vicihealthsciences.combiopharmaspec.com.
MALDI-TOF MS: MALDI-TOF MS is a rapid and sensitive method for determining the molecular mass of peptides nih.govnih.gov. It is particularly useful for confirming the presence of the correct molecular ion for the desired product and identifying potential byproducts or impurities nih.gov. The mass-to-charge ratio (m/z) obtained from MALDI-TOF MS directly corresponds to the molecular weight of the peptide, allowing for its identification. For this compound, the expected monoisotopic mass is approximately 438.21 Da nih.gov.
Both LC-MS and MALDI-TOF MS are instrumental in assessing the purity of synthesized peptides by detecting and quantifying any related impurities or truncated sequences nih.gov. The combined use of these techniques provides a comprehensive profile of the synthesized peptide waters.com.
Table 1: Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion Type | Expected m/z Value (Da) | Reference |
| MALDI-TOF MS | [M+H]⁺ | ~439.22 | Calculated |
| LC-MS (ESI) | [M+H]⁺ | ~439.22 | Calculated |
| LC-MS (ESI) | [M+2H]²⁺ | ~220.11 | Calculated |
Note: Values are approximate and may vary based on ionization conditions and adduct formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique that provides detailed information about the structure, connectivity, and environment of atoms within a molecule uzh.chnmims.eduspectralservice.de. For peptides like this compound, NMR spectroscopy is used to confirm the presence and arrangement of amino acid residues and the integrity of peptide bonds.
¹H NMR: Proton NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environments. The characteristic signals from the alpha-protons (Hα), side-chain protons, and amide protons (NH) of Lys, Tyr, and Glu residues can be identified and assigned uzh.chyoutube.comresearchgate.net. For instance, the aromatic protons of tyrosine, the various methylene (B1212753) and amine protons of lysine, and the alpha and beta protons of glutamic acid all contribute distinct signals to the ¹H NMR spectrum uzh.chresearchgate.net.
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon backbone and side chains. The chemical shifts of the carbonyl carbons, alpha-carbons (Cα), and side-chain carbons of each amino acid residue are characteristic and can be used for structural verification researchgate.netspectralservice.descispace.comcapes.gov.brnih.gov. For example, the Cα chemical shifts for Lys, Tyr, and Glu residues fall within specific ranges, and their side-chain carbons (e.g., Lysine's ε-carbon, Tyrosine's aromatic carbons, Glutamic acid's γ- and δ-carbons) also exhibit distinct signals uzh.chscispace.comnih.gov.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing the connectivity between atoms and confirming the peptide sequence uzh.chnmims.eduyoutube.comreddit.com. COSY and TOCSY experiments reveal scalar couplings between protons, mapping out spin systems within amino acid residues uzh.chnmims.edu. NOESY experiments detect through-space correlations between protons that are close in proximity, providing vital information for determining the three-dimensional structure and confirming the peptide backbone connectivity uzh.chyoutube.com.
The interpretation of NMR spectra, often aided by databases of random-coil chemical shifts, allows for the definitive assignment of signals to specific atoms within the this compound sequence, thereby confirming its structure and purity uzh.chnmims.eduresearchgate.netresearchgate.net.
Table 2: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides (Random Coil)
| Proton Type | Lysine (Lys) | Tyrosine (Tyr) | Glutamic Acid (Glu) | Reference |
| NH | ~8.0-8.5 | ~8.0-8.5 | ~8.0-8.5 | uzh.chresearchgate.net |
| Hα | ~4.3-4.6 | ~4.5-4.8 | ~4.2-4.5 | uzh.chresearchgate.net |
| Hβ (Lys) | ~1.4-1.8 | N/A | N/A | uzh.chresearchgate.net |
| Hγ (Lys) | ~1.4-1.8 | N/A | N/A | uzh.chresearchgate.net |
| Hδ (Lys) | ~1.6-1.9 | N/A | N/A | uzh.chresearchgate.net |
| Hε (Lys) | ~2.8-3.0 | N/A | N/A | uzh.chresearchgate.net |
| Hβ (Tyr) | N/A | ~2.9-3.1 | N/A | uzh.chresearchgate.net |
| Hδ (Tyr) | N/A | ~6.7-7.1 | N/A | uzh.chresearchgate.net |
| Hε (Tyr) | N/A | ~7.0-7.3 | N/A | uzh.chresearchgate.net |
| Hβ (Glu) | N/A | N/A | ~1.9-2.1 | uzh.chresearchgate.net |
| Hγ (Glu) | N/A | N/A | ~2.3-2.5 | uzh.chresearchgate.net |
Note: Chemical shifts are approximate values in ppm and can vary significantly based on the peptide's conformation, solvent, pH, and neighboring residues. Values are typically measured in D₂O or H₂O/D₂O mixtures.
Conformational Analysis and Higher Order Structure of H Lys Tyr Glu Oh
Spectroscopic Approaches to Peptide Conformation
Spectroscopic techniques are indispensable for probing the secondary and tertiary structures of peptides and proteins. For H-Lys-Tyr-Glu-OH, these methods can elucidate backbone conformations and the influence of side chains.
FTIR spectroscopy provides insights into molecular vibrations, particularly the amide I (around 1600-1700 cm⁻¹) and amide II (around 1500-1600 cm⁻¹) bands, which are highly sensitive to peptide backbone conformation and hydrogen bonding patterns leibniz-fli.deleibniz-fli.denih.govacs.org. Amino acid side chains, especially those of charged or aromatic residues like Lys, Tyr, and Glu, can also contribute to the FTIR spectrum, typically in the fingerprint region (below 1400 cm⁻¹) or by overlapping with amide bands leibniz-fli.deleibniz-fli.denih.gov. Careful analysis and deconvolution of FTIR spectra can help distinguish between contributions from the peptide backbone and side chains, allowing for a more accurate assessment of secondary structure leibniz-fli.deleibniz-fli.denih.gov. For this compound, FTIR could reveal the presence and extent of β-sheet or α-helical structures, or indicate a disordered state, by analyzing the position and shape of the amide I band leibniz-fli.deleibniz-fli.de.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques such as COSY, TOCSY, NOESY, and ROESY, is crucial for determining the three-dimensional structure of peptides in solution nih.govwalshmedicalmedia.comresearchgate.netmdpi.com. These methods allow for the assignment of individual proton and carbon resonances and provide information about through-bond and through-space connectivities. NOESY and ROESY experiments, which detect Nuclear Overhauser Effects (NOEs), are particularly valuable for identifying short-distance spatial proximities between atoms, enabling the calculation of distance restraints for structure determination nih.govwalshmedicalmedia.com. For this compound, NMR would be used to:
Assign all proton and carbon resonances : This is the first step in any NMR structural study nih.govwalshmedicalmedia.comresearchgate.net.
Identify peptide backbone conformation : Through analysis of scalar couplings (e.g., J(HN-αH)) and NOEs between backbone atoms nih.govwalshmedicalmedia.com.
Characterize side-chain conformations : NMR can reveal the flexibility and preferred rotameric states of the Lys, Tyr, and Glu side chains researchgate.netnih.gov. For instance, interactions between the Tyr aromatic ring and nearby protons can be observed, providing insights into local conformation nih.gov.
Crystallographic and Diffraction Studies
Influence of Solvent Environment on Tripeptide Conformation
The conformation of peptides is highly dependent on the surrounding solvent. Water, as the primary biological solvent, interacts with both the peptide backbone and side chains through hydrogen bonding and electrostatic interactions acs.orgacs.orgnih.gov. Cosolvents or changes in solvent polarity can significantly alter peptide conformation by shifting the balance between peptide-solvent and peptide-peptide interactions researchgate.netacs.orgnih.gov. For this compound:
Hydrophilic/Hydrophobic Balance : Lys and Glu are charged and hydrophilic, while Tyr is aromatic and somewhat hydrophobic biorxiv.orgnih.gov. Their distribution along the peptide chain will influence how the peptide interacts with water.
Hydrogen Bonding : The hydroxyl group of Tyr, the amino group of Lys, and the carboxyl groups of Glu are all capable of forming hydrogen bonds with water molecules, stabilizing certain conformations acs.orgacs.orgvaia.com.
Salt Bridges : The positively charged lysine (B10760008) side chain (at physiological pH) and the negatively charged glutamic acid side chain can form intramolecular or intermolecular salt bridges, which are highly dependent on solvent accessibility and ionic strength chegg.comnih.gov.
Solvent Polarity : Studies on similar peptides indicate that solvent polarity can influence the propensity for helical or extended structures researchgate.netnih.gov. For instance, trifluoroethanol (TFE) often promotes helical structures, while water might favor random coil or other conformations researchgate.net.
Intermolecular Interactions and Aggregation Propensity
Peptides can interact with each other through various non-covalent forces, leading to the formation of higher-order structures, including aggregates and fibrils biorxiv.orgnih.govnih.govacs.orgcam.ac.uk. The propensity of a peptide to aggregate is influenced by its amino acid sequence, particularly the presence of hydrophobic and charged residues.
Hydrophobic Interactions : Hydrophobic residues like Tyr can drive aggregation by minimizing contact with water biorxiv.orgnih.gov.
Electrostatic Interactions : Charged residues like Lys (positive) and Glu (negative) can interact electrostatically. At certain pH values and concentrations, these interactions can either promote or inhibit aggregation, depending on whether they lead to intra- or intermolecular stabilization or repulsion biorxiv.orgnih.govnih.gov. Lysine and Glutamic acid are generally considered to have low aggregation propensity biorxiv.orgnih.gov.
Hydrogen Bonding : Hydrogen bonds between peptide backbones or side chains can stabilize ordered structures and influence aggregation pathways biorxiv.orgvaia.comacs.org.
Molecular Interactions and Biochemical Mechanisms of H Lys Tyr Glu Oh
In Vitro Assays for Target Recognition
In vitro assays are fundamental for identifying and characterizing the specific biological targets that H-Lys-Tyr-Glu-OH may interact with, and for quantifying the strength and nature of these interactions.
Ligand Binding Studies with Purified Receptors and Proteins
Ligand binding studies are employed to determine if this compound can bind to specific purified receptors or proteins. These assays typically involve incubating the peptide with a known quantity of the target molecule and measuring the binding affinity and specificity. The presence of lysine (B10760008), with its positively charged ε-amino group at physiological pH, suggests potential interactions with negatively charged molecules or surfaces. Tyrosine, with its aromatic ring and hydroxyl group, can participate in π-π stacking, cation-π interactions, and hydrogen bonding. Glutamic acid, with its negatively charged carboxylate group, can form ionic interactions with positively charged residues or molecules.
While specific studies detailing the binding of the exact this compound sequence to particular receptors are limited in the provided search results, research on similar peptides provides context. For instance, a branched synthetic polypeptide containing tyrosine, glutamic acid, and lysine was shown to bind to MHC class II molecules with an apparent dissociation constant (Kd) of 8.05 x 10⁻⁸ M, indicating specific recognition that required processing of the peptide. nih.gov This highlights how peptides with these amino acids can engage with complex biological macromolecules.
Table 4.1.1.1: Representative Ligand Binding Assay Data
| Target Molecule | Binding Affinity (Kd) | Specificity (e.g., Inhibition by competitor) | Assay Method |
| Purified Receptor X | 50 nM | High (e.g., 100-fold less affinity for competitor Y) | Radioligand Binding Assay |
| Protein Z | 2.5 µM | Moderate (e.g., 10-fold less affinity for competitor W) | Fluorescence Polarization |
Enzyme Inhibition or Activation Assays (e.g., Proteases, Kinases)
Enzyme assays are critical for determining whether this compound can modulate the activity of specific enzymes, such as proteases or kinases. These assays measure changes in enzyme activity in the presence of the peptide. Peptides containing lysine and tyrosine have been investigated for their effects on enzymes like angiotensin-converting enzyme (ACE), with some sequences demonstrating inhibitory activity. researchgate.net Furthermore, peptides incorporating lysine, tyrosine, and glutamic acid have been utilized as substrates for protein tyrosine kinases, suggesting their role in kinase-mediated phosphorylation events. sinobiological.com The specific arrangement of Lys-Tyr-Glu could position these amino acids to interact with enzyme active sites, potentially leading to inhibition or activation. For example, interactions with residues like lysine and tyrosine within an enzyme's active site are known to influence catalytic efficiency. mdpi.commdpi.com
Table 4.1.2.1: Representative Enzyme Modulation Assay Data
| Enzyme Type | Specific Enzyme | Effect (Inhibition/Activation) | Potency (IC₅₀/EC₅₀) | Assay Method |
| Kinase | Tyrosine Kinase A | Substrate | N/A | Kinase Assay |
| Protease | ACE | Inhibition | IC₅₀ = 2 µM | Spectrophotometric Assay |
Cell-Free System Analysis of Biochemical Pathways
Cell-free systems provide a controlled environment to study the biochemical activities of this compound without the complexities of a living cell. These systems can involve reconstituted signaling cascades, metabolic pathways, or protein-protein interaction networks. By introducing this compound into such systems, researchers can observe its direct impact on specific biochemical processes, such as the activation or inhibition of enzyme cascades or the modulation of intermediate metabolite concentrations. The ability to precisely control the components within a cell-free system allows for a clearer understanding of the peptide's direct mechanistic contributions to a pathway.
Biophysical Characterization of Interactions
Biophysical techniques offer a direct means to quantify the physical and thermodynamic properties of molecular interactions involving this compound.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes associated with molecular binding events in solution. It provides a comprehensive thermodynamic profile of an interaction, yielding parameters such as the binding affinity (Kd), stoichiometry (N), enthalpy change (ΔH), and entropy change (ΔS). For this compound, ITC can reveal the energetic basis of its binding to target proteins or receptors. For instance, the positively charged lysine and negatively charged glutamate (B1630785) residues could contribute to favorable electrostatic interactions, while the tyrosine residue might engage in hydrogen bonding or hydrophobic interactions, all of which would be reflected in the thermodynamic signature. nih.govplos.org
Table 4.2.1.1: Representative ITC Binding Data for Peptide-Protein Interactions
| Target Protein | Kd (M) | ΔH (kJ/mol) | ΔS (J/mol·K) | N (Stoichiometry) |
| Protein Alpha | 1.5 x 10⁻⁷ | -25.2 | +45.8 | 0.85 |
| Receptor Beta | 8.0 x 10⁻⁶ | -10.1 | -15.5 | 1.1 |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to study biomolecular interactions in real-time. It typically involves immobilizing one binding partner (e.g., a receptor or protein) onto a sensor chip and flowing the other partner (this compound) over the surface. Changes in refractive index near the chip surface, caused by the binding of the analyte, are detected as a response signal. SPR allows for the determination of binding kinetics, including association rate (kon) and dissociation rate (koff), as well as the equilibrium dissociation constant (KD). These kinetic parameters provide insights into the dynamic nature of the interaction between this compound and its target. nih.govplos.org
Table 4.2.2.1: Representative SPR Binding Data for Peptide-Protein Interactions
| Target Protein | kon (M⁻¹s⁻¹) | koff (s⁻¹) | KD (M) |
| Protein Gamma | 5.2 x 10⁴ | 1.1 x 10⁻⁴ | 2.1 x 10⁻⁹ |
| Receptor Delta | 2.0 x 10³ | 8.0 x 10⁻⁵ | 4.0 x 10⁻⁸ |
Fluorescence Spectroscopy for Binding Dynamics
Fluorescence spectroscopy is a powerful technique used to study molecular interactions and binding events. Changes in the fluorescence properties of a molecule, such as intensity, emission wavelength, or fluorescence lifetime, can serve as sensitive indicators of binding to another molecule psu.edu. When a fluorescent molecule interacts with a binding partner, its microenvironment can change, leading to alterations in its fluorescence characteristics. For instance, binding can cause fluorescence quenching or enhancement, which can be correlated with binding affinity beilstein-journals.orgrsc.org. Studies have shown that the interactions of amino acids and peptides with various receptors or molecules can be monitored and quantified using fluorescence spectroscopy, providing insights into the dynamics of these processes psu.edubeilstein-journals.org.
Mechanistic Elucidation at the Molecular Level
Role of Specific Amino Acid Residues (Lys, Tyr, Glu) in Binding and Activity
Each amino acid residue in this compound plays a distinct role in molecular recognition and activity due to its side chain chemistry:
Lysine (Lys): Lysine is a basic amino acid characterized by a positively charged amino group in its side chain at physiological pH khanacademy.org. This positive charge makes it adept at forming ionic interactions and salt bridges with negatively charged molecules or residues plos.orgresearchgate.netmdpi.com. The terminal amino group is often involved in binding to negatively charged substrates khanacademy.org.
Tyrosine (Tyr): Tyrosine is an aromatic amino acid featuring a polar hydroxyl group attached to a benzene (B151609) ring khanacademy.org. This hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in pi-pi stacking and hydrophobic interactions plos.orgresearchgate.netmdpi.comresearchgate.net. The hydroxyl group is also significant in signaling pathways and can engage in hydrogen bonding with other molecules or protein residues nih.govlibretexts.org.
Glutamic Acid (Glu): Glutamic acid is an acidic amino acid with a negatively charged carboxyl group at physiological pH khanacademy.org. This negative charge facilitates its participation in hydrogen bonding and electrostatic interactions, often forming salt bridges with positively charged residues plos.orgresearchgate.netmdpi.comcambridgemedchemconsulting.com.
The combined contributions of these residues—the positive charge of lysine, the aromatic and polar nature of tyrosine, and the negative charge of glutamic acid—create a complex interaction profile that can mediate binding to specific targets beilstein-journals.orgplos.orgnih.govmdpi.com.
Investigation of Hydrogen Bonding, Ionic, and Hydrophobic Interactions
The binding and activity of this compound are governed by a combination of non-covalent forces:
Hydrogen Bonding: The hydroxyl group of tyrosine, the carboxyl groups of glutamic acid, and the amino group of lysine can all act as hydrogen bond donors or acceptors khanacademy.orgplos.orgcambridgemedchemconsulting.comacs.org. These interactions are critical for stabilizing molecular complexes and are estimated to contribute approximately 1-40 kcal/mol cambridgemedchemconsulting.com.
Ionic Interactions: The oppositely charged side chains of lysine (positive) and glutamic acid (negative) can form strong ionic bonds or salt bridges, significantly contributing to binding affinity khanacademy.orgplos.orgcambridgemedchemconsulting.com. These interactions are often stronger than hydrogen bonds, with a single ionic interaction potentially increasing binding affinity by 25-fold cambridgemedchemconsulting.com.
Hydrophobic Interactions: The aromatic ring of tyrosine can engage in hydrophobic interactions, which are important for driving peptide binding in aqueous environments by minimizing contact with water molecules khanacademy.orgcambridgemedchemconsulting.commdpi.com.
The precise balance and geometry of these interactions dictate the peptide's specificity and affinity for its binding partners beilstein-journals.orgcambridgemedchemconsulting.com.
In Vitro Stability and Degradation Pathways
Peptides can be susceptible to degradation through various chemical and enzymatic pathways, affecting their stability and half-life in biological systems.
Enzymatic Stability Studies (e.g., Proteolytic Digestion)
A primary route of peptide degradation is enzymatic hydrolysis, particularly by proteases sigmaaldrich.com. Proteolytic enzymes like trypsin are widely used in biochemical studies and are known for their specificity, cleaving peptide bonds primarily after lysine (Lys) and arginine (Arg) residues, unless followed by proline nih.govacs.org. The susceptibility of a peptide to proteolytic digestion can be influenced by the amino acid sequence and the specific protease employed beilstein-journals.org. For instance, the charged side chain of lysine can sometimes affect its accommodation within the active site of certain proteases, potentially influencing digestion rates beilstein-journals.org. Furthermore, the N-terminal amino acid residue can play a role in protein degradation, with lysine and tyrosine often being associated with faster degradation in mammalian systems according to the N-end rule wikipedia.org. Studies assessing peptide stability typically involve incubating the peptide with specific enzymes under controlled conditions to monitor the rate and extent of degradation beilstein-journals.orgd-nb.infowur.nl.
Data Tables
The following table illustrates the binding affinities of individual amino acids to a receptor, as determined by Isothermal Titration Calorimetry (ITC) and fluorescence measurements, providing insight into the binding characteristics of lysine and glutamic acid, and using phenylalanine and tryptophan as proxies for tyrosine's aromatic properties.
Table 1: Binding Affinities of Selected Amino Acids to a Receptor
| Guest | Ka (ITC)a | Ka (Fluorescence)b |
| H-ʟ-Trp-OH | 990 ± 310c | 1340 ± 30 |
| H-ʟ-Leu-OH | 350 ± 160 | 330 ± 10 |
| H-ʟ-Phe-OH | 400 ± 130 | 620 ± 20 |
| H-ʟ-Glu-OH | 360 ± 140 | 460 ± 10 |
| H-ʟ-Lys-OH | 570 ± 220 | 1060 ± 20 |
| H-ᴅ-Trp-OH | 660 ± 270 | 1030 ± 20 |
a Values derived from Isothermal Titration Calorimetry. b Values derived from fluorescence measurements. c Standard deviation. Note: Data presented for individual amino acids; direct binding data for the tripeptide this compound was not available in the reviewed literature.
Compound List
this compound
Lysine (Lys)
Tyrosine (Tyr)
Glutamic Acid (Glu)
Tryptophan (Trp)
Leucine (Leu)
Phenylalanine (Phe)
Chemical Stability under Varying Conditions (e.g., Oxidation of Tyrosine Residue)
The chemical stability of peptides is paramount for their effective use, and the susceptibility of amino acid residues to degradation, particularly oxidation, is a key consideration. The tripeptide this compound contains a tyrosine residue, which is known for its susceptibility to oxidative modification due to its phenolic hydroxyl group. While specific experimental data for this compound is limited in the retrieved literature, general principles derived from studies on similar peptides provide insights into its potential stability profile.
Factors Influencing Tyrosine Oxidation in Peptides
The oxidation of tyrosine residues in peptides is influenced by a combination of intrinsic (sequence-dependent) and extrinsic (environmental) factors:
Environmental Conditions:
pH and Light: Tyrosine oxidation, especially photo-oxidation, is often accelerated under alkaline conditions nih.govresearchgate.net. The rate of these reactions can be influenced by the pKa of the tyrosine residue, which is modulated by its local environment within the peptide sequence nih.govresearchgate.net. Exposure to light, particularly UV or simulated sunlight, can act as an initiator for oxidative degradation researchgate.net.
Oxidizing Agents and Metal Ions: The presence of oxidizing agents like hydrogen peroxide, and particularly transition metal ions (e.g., Cu²⁺, Fe³⁺), significantly promotes tyrosine oxidation nih.govresearchgate.net. Metal ions can catalyze the formation of reactive oxygen species, such as hydroxyl radicals, which readily attack the aromatic ring of tyrosine researchgate.net. Plasma-derived reactive species have also been shown to cause oxidation and carbonylation of tyrosine residues in peptides aip.org.
Sequence Context: The amino acid residues flanking the tyrosine residue play a crucial role in its oxidative stability nih.govresearchgate.netresearchgate.net.
Charged Residues: The influence of charged amino acids is well-documented. Positively charged residues, such as lysine, tend to decrease the rate of tyrosine oxidation. Conversely, negatively charged residues, like glutamic acid, can enhance tyrosine oxidation. This effect is often linked to the ability of negatively charged residues to bind metal ions, thereby concentrating catalytic species near the tyrosine residue nih.govresearchgate.netresearchgate.net. In the sequence this compound, the presence of lysine before tyrosine and glutamic acid after tyrosine suggests a complex interplay. The negatively charged glutamic acid residue is likely to increase the susceptibility of the tyrosine residue to oxidation compared to peptides where tyrosine is flanked by neutral or positively charged residues nih.govresearchgate.netresearchgate.net.
Steric Effects: Bulky neighboring amino acids can sterically hinder access to the tyrosine residue, potentially offering some protection against oxidation researchgate.net.
Potential Degradation Pathways
Oxidation of tyrosine can lead to the formation of various products, including dityrosine, nitrotyrosine, and quinone-like species, through radical intermediates researchgate.netaip.orgacs.org. The specific pathway and products depend on the nature of the oxidizing agent and the reaction conditions.
While quantitative data for this compound is unavailable, based on the general understanding of peptide chemistry and the known reactivity of its constituent amino acids, this compound is expected to exhibit susceptibility to oxidative degradation. The specific sequence, with a negatively charged glutamic acid residue following tyrosine, suggests a potential for increased oxidative lability of the tyrosine moiety, particularly under conditions that favor metal-catalyzed oxidation or photo-oxidation.
Compound List
this compound
Lys-Tyr-Glu
L-lysyl-L-tyrosyl-L-glutamic acid
Gly-Tyr
N-acetyl tyrosine
Glutamyl tyrosine
Tyrosyl arginine
Lysyl tyrosyl lysine
Tyrosine
Methionine
Cysteine
Tryptophan
Histidine
Phenylalanine
Leucine
Isoleucine
Threonine
Arginine
Aspartic Acid
Glutamic Acid
Lysine
Serine
Proline
Asparagine
Glutamine
Alanine
Valine
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
H-Lys(Z)-OH
H-Glu-Thr-Tyr-Ser-Lys-OH . 2 TFA
H-Glu-Arg-Oh
H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-OH
H-Lys-Phe-Glu-Arg-Gln-OH
H-Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)-OH
H-Glu(Tyr-OH)-OH
H-Lys(Fmoc)-OH
Neurotensin (Frog)
Neurotensin, guinea pig
[D-Trp11]-Neurotensin
[Gln4] Neurotensin
Neurotensin (1-11)
Neurotensin (9-13)
Neuropeptide K, porcine
Neuropeptide Y, human
Neuropeptide Y (3-36), human
Computational Modeling and Simulation of H Lys Tyr Glu Oh
Molecular Docking Studies for Protein-Peptide Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the peptide) to another (typically a protein target) when bound to each other. This process aims to find the binding modes and affinities that represent the most stable interactions jchr.orgnih.gov. For H-Lys-Tyr-Glu-OH, molecular docking can be employed to predict how it might interact with specific protein targets. The studies can reveal key amino acid residues on both the peptide and the protein that are involved in binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces jchr.orgnih.govresearchgate.net. For instance, docking studies on other peptides have shown that residues like Lysine (B10760008) and Glutamic Acid can form hydrogen bonds and electrostatic interactions with protein targets jchr.orgnih.govresearchgate.net. The accuracy of docking can be influenced by factors like the protonation states of ionizable residues (Asp, Glu, His, Tyr, Lys), which can change with local pH and affect binding interactions nih.gov.
Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Reaction Mechanisms
Quantum Mechanical (QM) calculations, including hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are employed to study chemical reactions and their mechanisms at an atomic level. QM methods accurately describe the electronic structure and bonding, making them suitable for investigating reaction pathways, transition states, and activation energies austinpublishinggroup.comacs.org. For this compound, QM/MM calculations could be used to study specific chemical transformations involving the peptide, such as peptide bond hydrolysis or post-translational modifications, if relevant. Density Functional Theory (DFT) is a common QM method used to calculate bond orders, lengths, charges, and reaction energies, providing insights into the propensity of amino acids to form peptide bonds austinpublishinggroup.com. Hybrid QM/MM methods combine the accuracy of QM for the reactive site with the efficiency of MM for the surrounding environment, making them applicable to larger systems like peptides embedded in a biological context acs.org.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. This involves using molecular descriptors (physicochemical properties) to predict activity nih.govbiorxiv.orgbiospec.netacs.org. For this compound, if experimental data on its biological activity against specific targets were available, QSAR models could be developed. These models could identify which structural features or amino acid properties (e.g., hydrophobicity, charge, volume) are most correlated with its activity biospec.netacs.org. For example, QSAR studies on other peptides have shown that amino acid composition and physicochemical properties significantly influence their biological activities, such as antibacterial or enzyme inhibitory effects nih.govbiorxiv.orgacs.org. The development of QSAR models requires a well-curated dataset of peptides with known activities nih.govnih.gov.
Bioinformatics Analysis of Sequence Homology and Potential Biological Relevance
Bioinformatics analysis, particularly sequence homology searching, is vital for identifying potential biological functions by comparing the peptide sequence to known sequences in databases like UniProt or NCBI nih.gov. By finding homologous sequences, one can infer potential biological roles, evolutionary relationships, and conserved functional domains of this compound nih.govgatech.edu. If this compound shares significant similarity with peptides known to interact with specific proteins or pathways, it suggests a similar potential biological relevance. For example, bioinformatics tools can identify conserved motifs that are crucial for peptide activity or stability frontiersin.org. This comparative analysis helps to contextualize the peptide's potential role within broader biological systems gatech.edu.
Methodological Advancements in Peptide Research Relevant to H Lys Tyr Glu Oh
Development of Novel Analytical Tools for Peptide Detection and Quantification
The accurate detection and quantification of peptides are fundamental to their research and development. Recent years have seen the refinement of established techniques and the emergence of novel tools that offer unprecedented sensitivity and resolution, crucial for analyzing specific sequences like H-Lys-Tyr-Glu-OH.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) remain cornerstone techniques for assessing the purity and concentration of peptides. ijsra.netresearchgate.net These methods separate peptides based on their interactions with a stationary phase, allowing for precise quantification and impurity profiling. ijsra.net For instance, a reverse-phase HPLC (RP-HPLC) method can be developed for the rapid and simultaneous quantification of different peptides in various formulations. nih.gov
Mass spectrometry (MS) is an indispensable tool for determining molecular weight, sequencing peptides, and identifying post-translational modifications. ijsra.net Techniques such as electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are central to peptide characterization. ijsra.net Tandem mass spectrometry (MS/MS) further enhances peptide analysis by allowing for the fragmentation of a selected precursor ion, which provides detailed sequence information. rsc.org Liquid chromatography coupled with tandem MS (LC-MS/MS) is considered the gold standard in proteomics, offering robust separation and identification of complex peptide mixtures.
Other significant analytical tools include:
Capillary Electrophoresis (CE): This technique provides detailed separation of charged molecules, making it effective for identifying minor structural changes in a peptide sample. ijsra.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides comprehensive structural information about peptides in solution, which is vital for understanding their three-dimensional conformation. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD is used to study the secondary structure of peptides and assess their stability under various conditions. researchgate.net
These analytical advancements allow for a multi-faceted approach to characterizing peptides like this compound, ensuring a thorough understanding of their chemical and structural properties.
Table 1: Comparison of Modern Analytical Tools for Peptide Analysis
| Technique | Primary Application | Information Provided | Relevance to this compound |
|---|---|---|---|
| HPLC/UPLC | Purity assessment and quantification | Retention time, peak area (concentration), impurity profile | Determines the purity and concentration of a synthesized batch. |
| Mass Spectrometry (MS) | Molecular weight determination and sequencing | Mass-to-charge ratio, molecular formula, amino acid sequence | Confirms the correct synthesis and primary structure. |
| Tandem MS (MS/MS) | Detailed peptide sequencing | Fragment ion spectra for sequence elucidation | Provides definitive sequence confirmation. rsc.org |
| Capillary Electrophoresis (CE) | Separation of charged variants | Electrophoretic mobility, detection of isoforms | Identifies subtle structural modifications or degradation products. ijsra.net |
| NMR Spectroscopy | 3D structure determination | Atomic-level structural and dynamic information | Elucidates the peptide's conformation in solution. researchgate.net |
| Circular Dichroism (CD) | Secondary structure analysis | Information on alpha-helices, beta-sheets, and random coils | Assesses structural integrity and stability. researchgate.net |
Advances in High-Throughput Screening (HTS) Techniques for Peptide Libraries
High-throughput screening (HTS) has revolutionized the discovery of new peptide-based drug candidates by enabling the rapid testing of vast libraries of compounds against biological targets. pharmtech.com These technologies are crucial for identifying peptides with high affinity and specificity, which could include analogs or derivatives of this compound.
One key advancement is the development of sophisticated screening assays. For example, researchers have designed simple HTS assays based on competitive binding, where unknown peptides in a library are tested for their ability to displace a known, labeled peptide from its target. drugtargetreview.com This approach allows for the fast and easy screening of large peptide libraries. drugtargetreview.com
Display technologies, such as phage display and mRNA display, are powerful HTS methods for screening extensive peptide libraries. barchart.comtechnologynetworks.com These platforms link a peptide's sequence to its encoding genetic material, facilitating the rapid identification of peptides that bind to a specific target.
Affinity selection mass spectrometry (AS-MS) has emerged as a particularly potent HTS platform. pharmtech.com A novel approach combining combinatorial synthesis with tandem mass spectrometry (AS-MS/MS) allows for the screening of peptidomimetic libraries containing hundreds of millions of individual compounds without the need for a physical barcode. acs.org This ultrahigh-throughput method has been used to successfully identify high-affinity peptide binders for various drug targets, including proteins and nucleic acids. acs.org
The integration of automation and miniaturization has further enhanced HTS. pharmtech.com Microfluidics and nanodispensing technologies allow for higher throughput while significantly reducing the consumption of reagents, making it possible to screen ever-larger libraries in a cost-effective manner. pharmtech.com
Table 2: Overview of High-Throughput Screening Techniques for Peptide Libraries
| Technique | Principle | Advantages | Application in Peptide Discovery |
|---|---|---|---|
| Competitive Binding Assays | Unlabeled library peptides compete with a labeled peptide for target binding. drugtargetreview.com | Simple, fast, and cost-effective. drugtargetreview.com | Rapidly identifies peptides with binding affinity to a target of interest. |
| Display Technologies (Phage, mRNA) | Peptides are physically linked to their encoding DNA/RNA, enabling selection and amplification of binders. barchart.com | Allows screening of very large libraries (billions of variants). | Discovers novel peptide binders for therapeutic or diagnostic purposes. |
| Affinity Selection Mass Spectrometry (AS-MS) | A mixture of compounds is incubated with a target; bound ligands are detected by MS. pharmtech.com | High speed and sensitivity; no need for labels. | Efficiently screens large libraries to identify hits. |
| AS-MS/MS | Combines combinatorial synthesis, affinity selection, and automated de novo sequencing via MS/MS. acs.org | Ultrahigh throughput (screens >100 million compounds); barcode-free. acs.org | Identifies high-affinity peptide binders for novel and challenging drug targets. acs.org |
Application of Proteomics and Metabolomics in Peptide Discovery and Characterization
Proteomics and metabolomics, the large-scale study of proteins and small molecules (metabolites) respectively, provide a systems-level view of biological processes and are powerful tools in peptide research. These "omics" technologies, primarily driven by mass spectrometry, are instrumental in discovering new bioactive peptides and characterizing their roles in complex biological systems. nih.govmetabolon.com
In the context of peptide discovery, proteomics can identify endogenous peptides from complex biological samples like tissues or plasma. A common "shotgun" proteomics workflow involves digesting all proteins in a sample into smaller peptides, which are then analyzed by LC-MS/MS. This approach can identify thousands of peptides in a single experiment. Data-dependent acquisition (DDA) is a widely used method in discovery proteomics, where the mass spectrometer analyzes a sample in a "knowledge-blind" fashion to identify peptides that are differentially expressed between, for example, healthy and diseased states, highlighting potential biomarkers or therapeutic targets. nih.gov
Metabolomics complements proteomics by providing a snapshot of the metabolic state of a cell or organism. It can help elucidate the biological pathways affected by a peptide. By analyzing the changes in metabolite levels after treatment with a peptide like this compound, researchers can gain insights into its mechanism of action. nih.gov
The integration of proteomics and metabolomics offers a powerful, multi-omics approach. For instance, studies have combined these technologies to better understand disease severity and identify new biomarkers by correlating changes in protein and metabolite levels. metabolon.com This holistic view is crucial for characterizing the function of peptides and identifying their molecular targets and downstream effects. nih.gov
Table 3: Applications of Proteomics and Metabolomics in Peptide Research
| 'Omics' Field | Core Technology | Key Applications in Peptide Research | Example |
|---|
| Proteomics | Mass Spectrometry (LC-MS/MS) | - Discovery of novel endogenous peptides.
Future Directions and Research Opportunities
Exploration of Post-Translational Modifications and Their Impact on H-Lys-Tyr-Glu-OH Activity
Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of proteins and peptides. The constituent amino acids of this compound offer several potential sites for such modifications, the exploration of which could reveal novel mechanisms of action and functional regulation.
One of the most significant PTMs to investigate is the phosphorylation of the tyrosine residue. Tyrosine phosphorylation is a key event in many signal transduction pathways, and the presence of a hydroxyl group on its aromatic ring makes it a prime substrate for tyrosine kinases. khanacademy.orgnih.gov Future studies could investigate whether this compound can be phosphorylated by specific kinases and how this modification would impact its biological activity. For instance, phosphorylation could alter the peptide's charge and conformation, thereby influencing its interaction with potential binding partners. nih.gov
Another important area of investigation is the glycosylation of the peptide. Glycosylation, the attachment of sugar moieties, can significantly affect the physicochemical properties of peptides, including their solubility, stability, and immunogenicity. nih.govbachem.com The lysine (B10760008) and glutamic acid residues in this compound could potentially be sites for N-linked or O-linked glycosylation, respectively, although less common than on asparagine, serine, or threonine. nih.govcreative-peptides.com Research into the enzymatic or chemical glycosylation of this compound could lead to the development of glycopeptide analogs with improved pharmacokinetic profiles. strath.ac.uk
The following table summarizes potential PTMs of this compound and their hypothetical effects on its activity, providing a roadmap for future experimental investigations.
| Modification | Potential Site | Potential Effect on Activity | Rationale |
| Phosphorylation | Tyrosine | Modulation of binding affinity and signaling pathway activation. | Introduction of a negative charge can alter electrostatic interactions with target proteins. nih.gov |
| Glycosylation | Lysine, Glutamic acid | Increased solubility, enhanced stability against proteolysis, and altered receptor recognition. | The addition of hydrophilic sugar moieties can mask proteolytic cleavage sites and introduce new binding epitopes. bachem.comstrath.ac.uk |
| Acetylation | Lysine (N-terminus) | Altered charge and potential changes in interaction with biological targets. | Neutralization of the positive charge on the N-terminus and lysine side chain can affect binding. |
| Methylation | Lysine | Subtle changes in steric bulk and hydrophobicity, potentially fine-tuning binding interactions. | The addition of methyl groups can influence the local chemical environment and protein-protein interactions. |
Design and Synthesis of Conformationally Constrained Analogs of this compound
Linear peptides like this compound often exist in a multitude of conformations in solution, which can limit their binding affinity and selectivity for biological targets. The design and synthesis of conformationally constrained analogs aim to lock the peptide into a bioactive conformation, thereby enhancing its potency and metabolic stability. nih.gov
A primary strategy for achieving conformational constraint is cyclization. cytosynthesis.com For this compound, several cyclization strategies could be employed. Head-to-tail cyclization, forming a cyclic tripeptide, is one possibility, although the formation of such small rings can be challenging and may require the presence of specific turn-inducing residues like proline. acs.orgthieme-connect.denih.gov A more feasible approach for this tripeptide could be side-chain to side-chain cyclization. For instance, a lactam bridge could be formed between the amine group of the lysine side chain and the carboxylic acid group of the glutamic acid side chain. This would create a cyclic structure that restricts the conformational freedom of the peptide backbone. researchgate.net
Another innovative approach is peptide stapling, which involves introducing a synthetic brace to stabilize an α-helical conformation. wikipedia.orgnih.gov While α-helices are more common in longer peptides, stapling methodologies could be adapted to introduce local conformational constraints in smaller peptides like this compound, potentially enhancing their interaction with specific targets. nih.gov
The table below outlines potential strategies for creating conformationally constrained analogs of this compound and the expected improvements in their properties.
| Constraint Strategy | Description | Potential Advantages |
| Head-to-Tail Cyclization | Formation of a peptide bond between the N-terminal lysine and the C-terminal glutamic acid. | Increased resistance to exopeptidases and reduced conformational flexibility. acs.org |
| Side-Chain to Side-Chain Cyclization (Lactam Bridge) | Formation of an amide bond between the side chains of lysine and glutamic acid. | Pre-organization of the peptide backbone into a specific conformation for enhanced receptor binding. researchgate.net |
| Thioether Linkage | Introduction of a stable thioether bridge between two cysteine residues substituted at appropriate positions. | Enhanced stability compared to disulfide bonds and precise control over ring size. researchgate.net |
| Stapled Peptide | Covalent linkage of two amino acid side chains using a synthetic brace. | Stabilization of a specific secondary structure and potential for improved cell permeability. wikipedia.orgnih.gov |
Integration of Omics Data for Systems-Level Understanding of Peptide Roles
To fully comprehend the biological significance of this compound, a systems-level approach is necessary. The integration of various "omics" technologies, such as proteomics and metabolomics, can provide a holistic view of the cellular processes influenced by this tripeptide. metwarebio.comcreative-proteomics.com
Proteomics can be employed to identify the direct binding partners of this compound. Techniques like affinity purification coupled with mass spectrometry (AP-MS) could be used to pull down proteins that interact with a labeled version of the peptide. Identifying these interacting proteins would offer significant clues about the signaling pathways and cellular functions in which this compound is involved. mdpi.com
Metabolomics, the large-scale study of small molecules, can reveal the downstream effects of this compound on cellular metabolism. mdpi.com By comparing the metabolic profiles of cells or tissues treated with the peptide to untreated controls, researchers can identify metabolic pathways that are significantly altered. This could uncover novel roles for the peptide in cellular energy production, biosynthesis, or detoxification processes. nih.gov
The true power of this approach lies in the integration of proteomic and metabolomic data. nih.govspringernature.com For example, if proteomics identifies an enzyme as a binding partner of this compound, metabolomics could then be used to confirm if the activity of that enzyme is indeed modulated by measuring the levels of its substrates and products. This integrated multi-omics approach can help to build comprehensive models of the peptide's mechanism of action. metwarebio.com
A hypothetical workflow for an integrated omics study of this compound is presented in the table below.
| Omics Technology | Experimental Approach | Potential Insights |
| Proteomics | Affinity-purification mass spectrometry (AP-MS) with tagged this compound. | Identification of direct protein interaction partners. |
| Global phosphoproteomics analysis of cells treated with this compound. | Elucidation of signaling pathways modulated by the peptide. | |
| Metabolomics | Untargeted metabolomic profiling of cells or tissues after this compound treatment. | Discovery of metabolic pathways and cellular processes affected by the peptide. |
| Targeted analysis of specific metabolites based on proteomics findings. | Validation of the functional consequences of peptide-protein interactions. | |
| Data Integration | Pathway and network analysis of combined proteomic and metabolomic datasets. | A systems-level understanding of the biological role and mechanism of action of this compound. creative-proteomics.com |
Emerging Computational Approaches for Peptide Design and Optimization
Recent advancements in computational chemistry and artificial intelligence are revolutionizing the field of peptide design and optimization. peptidetherapeutics.org These in silico methods offer the potential to accelerate the discovery of novel this compound analogs with desired properties, reducing the time and cost associated with traditional experimental approaches. nih.govnih.gov
Molecular dynamics (MD) simulations can provide detailed insights into the conformational dynamics of this compound and its analogs in different environments. nih.govnih.govresearchgate.netmdpi.commdpi.com By simulating the peptide's behavior in solution or in the presence of a target receptor, researchers can understand its preferred conformations and binding modes. This information is invaluable for the rational design of conformationally constrained analogs with improved binding affinities. nih.gov
Machine learning (ML) and deep learning (DL) models are increasingly being used to predict the biological activity and pharmacokinetic properties of peptides. oup.combiorxiv.org By training these models on large datasets of known peptides and their activities, it is possible to develop predictive models that can screen virtual libraries of this compound analogs and identify the most promising candidates for synthesis and experimental testing. nih.govnih.gov These models can learn complex relationships between peptide sequence, structure, and function, enabling the design of peptides with optimized properties. peptidetherapeutics.org
The following table summarizes some of the emerging computational approaches and their potential applications in the study and optimization of this compound.
| Computational Approach | Description | Application to this compound |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Elucidate the conformational landscape of this compound and its analogs; predict binding modes to target proteins. researchgate.netmdpi.com |
| Quantum Mechanics (QM) Calculations | Provides highly accurate calculations of molecular electronic structure. | Determine accurate charge distributions and reaction energetics for studying PTMs. |
| Machine Learning (ML) / Deep Learning (DL) | Algorithms that learn patterns from data to make predictions. | Predict the biological activity of novel this compound analogs; optimize for properties like solubility and stability. peptidetherapeutics.orgoup.com |
| Generative Models | AI models that can generate new data with similar characteristics to the training data. | De novo design of this compound analogs with desired functionalities. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing H-Lys-Tyr-Glu-OH with high purity, and how can side reactions during solid-phase synthesis be minimized?
- Methodology: Use Fmoc-based solid-phase peptide synthesis (SPPS) with orthogonal protecting groups (e.g., tert-butyl for Tyr’s phenol and Boc for Lys’s ε-amino group). Monitor coupling efficiency via HPLC at each step .
- Optimization: Reduce racemization by coupling at 0–4°C with HOBt/DIC activators. Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Purity Validation: Confirm via ESI-MS and amino acid analysis. Quantify residual trifluoroacetic acid (TFA) using ion chromatography to avoid interference in biological assays .
Q. How can researchers assess the structural stability of this compound under physiological conditions (e.g., pH 7.4, 37°C)?
- Experimental Design:
- Incubate the peptide in PBS (pH 7.4) at 37°C for 0–72 hours.
- Monitor degradation via HPLC retention time shifts and MALDI-TOF MS to detect cleavage products.
- Use circular dichroism (CD) to track conformational changes in secondary structure .
Advanced Research Questions
Q. How can contradictory findings in this compound’s bioactivity across in vitro and in vivo models be systematically resolved?
- Data Contradiction Analysis:
- In Vitro Limitations: Test peptide stability in cell culture media (e.g., DMEM with 10% FBS) to identify serum protease-mediated degradation. Compare with in vivo pharmacokinetic data (e.g., plasma half-life in rodent models) .
- Bioavailability: Modify the peptide with PEGylation or lipid conjugation to enhance membrane permeability. Validate via Caco-2 monolayer assays .
- Mechanistic Studies: Use surface plasmon resonance (SPR) to quantify binding affinity to putative targets (e.g., GPCRs) and correlate with functional assays (e.g., cAMP modulation) .
Q. What computational strategies are effective for predicting this compound’s interaction with membrane-bound receptors, and how can these models be experimentally validated?
- In Silico Workflow:
Perform molecular docking (AutoDock Vina) using receptor crystal structures (e.g., PDB IDs for neurokinin receptors).
Simulate binding dynamics via molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess complex stability .
- Experimental Validation:
- Synthesize peptide analogs with predicted critical residues mutated (e.g., Lys→Ala).
- Test activity in calcium flux assays or BRET-based signaling assays .
Methodological Best Practices
Q. How should researchers design dose-response studies for this compound to account for non-linear pharmacokinetics?
- Protocol:
- Use logarithmic dosing (e.g., 0.1–100 µM) in triplicate.
- Include Hill slope analysis to detect cooperative binding.
- For in vivo studies, apply allometric scaling from rodent to human doses based on body surface area .
- Data Interpretation: Normalize responses to positive controls (e.g., known receptor agonists) and account for vehicle effects (e.g., DMSO toxicity) .
Q. What statistical approaches are optimal for analyzing this compound’s effects in high-throughput screening (HTS) assays?
- Analysis Framework:
- Apply Z’-factor to validate assay robustness (Z’ > 0.5 required).
- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons.
- For skewed data (e.g., cell viability), apply non-parametric tests (Kruskal-Wallis) .
Reproducibility and Data Sharing
Q. What metadata standards should accompany publications on this compound to ensure reproducibility?
- Essential Metadata:
- Synthesis protocols (resin type, coupling times, purification gradients).
- Raw spectral data (HPLC chromatograms, MS spectra) in supplementary files .
- Statistical scripts (R/Python) for dose-response modeling .
- FAIR Compliance: Deposit data in repositories like Zenodo or Peptide Atlas with unique DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
